Benzyl 2-aminopropanoate 4-methylbenzenesulfonate
Description
Benzyl 2-aminopropanoate 4-methylbenzenesulfonate (C₁₇H₂₁NO₅S) is an organic salt comprising a benzyl ester of 2-aminopropanoic acid (alanine derivative) paired with a 4-methylbenzenesulfonate (tosylate) counterion. This compound is structurally characterized by:
- Benzyl ester moiety: Enhances lipophilicity, aiding in solubility modulation for pharmaceutical applications.
- 2-Aminopropanoate backbone: A chiral α-amino acid ester, often used as a protected intermediate in peptide synthesis.
- Tosylate group: Improves crystallinity and stability, facilitating purification .
Properties
IUPAC Name |
benzyl 2-aminopropanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOPHJSSBMABBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956804 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35386-78-8, 42854-62-6 | |
| Record name | Alanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35386-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-DL-alanine toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Benzyl-L-alanine toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042854626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-L-alanine toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | O-benzyl-DL-alanine toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Catalyzed Esterification and Salt Formation
The most direct method for synthesizing benzyl 2-aminopropanoate 4-methylbenzenesulfonate involves the esterification of alanine with benzyl alcohol, followed by salt formation with p-toluenesulfonic acid. A notable procedure from ChemicalBook achieves a 92% yield through the following steps:
-
Deprotonation and Extraction :
A mixture of 33.0 g of the p-toluenesulfonic acid salt of L-alanine benzyl ester (47.7 wt% alanine ester, 50.8 wt% p-toluenesulfonic acid) is dissolved in 99.0 g of water under a nitrogen atmosphere. Toluene (94.5 g) is added, and the solution is cooled to 5°C. Triethylamine (10.8 g, 107 mmol) is added dropwise over 2 hours to deprotonate the ammonium salt, liberating the free amine. Liquid-liquid extraction with toluene isolates the product into the organic phase . -
Concentration and Crystallization :
The combined organic layers are concentrated under reduced pressure (8.0–4.7 kPa) at 31–42°C, yielding a toluene solution containing 14.5 g (80.7 mmol) of L-alanine benzyl ester. Subsequent treatment with p-toluenesulfonic acid in a polar solvent (e.g., ethanol) precipitates the target salt .
Key Optimization Parameters :
-
Temperature control (<5°C) minimizes side reactions.
-
Triethylamine acts as a base to neutralize the sulfonic acid, driving the equilibrium toward ester formation .
Impurity Control in Large-Scale Synthesis
A patent by CN102964256A highlights the importance of controlling the molar ratio of reactants to suppress impurities like bis(4-nitrobenzyl)-dimethylammonium bromide. Although focused on a different compound, its principles apply broadly:
| Single Batch Molar Percentage of p-Nitrobenzyl Bromide | Impurity A Concentration |
|---|---|
| 20% | 8.5% |
| 7% | 1.5% |
| 3% | 0.4% |
Maintaining the molar percentage of p-nitrobenzyl bromide below 7% reduces impurity levels to 1.5%, ensuring high-purity product . For this compound, analogous strategies involve:
-
Gradual reagent addition to prevent local excess.
Crystallization and Purification Techniques
The final product’s purity depends on crystallization conditions. US9464043B2 emphasizes solvent selection for hydroxy-benzylbenzene derivatives, recommending:
-
Ethanol/water mixtures for high solubility at elevated temperatures and rapid precipitation upon cooling.
-
Slow cooling rates (0.5–1°C/min) to favor large, pure crystals.
For this compound, analogous protocols use toluene for extraction and ethanol for recrystallization, achieving >98% purity .
Scalability and Industrial Considerations
Industrial production requires cost-effective and reproducible methods. The ChemicalBook procedure is scalable due to:
-
Liquid-liquid extraction : Efficient separation without chromatography.
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Low-temperature operation : Reduces energy costs.
-
Recyclable solvents : Toluene and water can be reclaimed.
However, alternatives like carbodiimide coupling may face scalability challenges due to reagent costs (EDC, HOBt).
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-aminopropanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Chemical Reactivity
Benzyl 2-aminopropanoate 4-methylbenzenesulfonate undergoes several chemical reactions:
- Oxidation : Can form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
- Reduction : The sulfonate group can be reduced to a sulfide with reducing agents such as lithium aluminum hydride.
- Substitution : Nucleophilic substitution can replace the sulfonate group with other functional groups.
Table 1: Summary of Chemical Reactions
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides/Sulfones | Hydrogen peroxide |
| Reduction | Sulfides | Lithium aluminum hydride |
| Substitution | Various derivatives | Amines or thiols |
Chemistry
In organic synthesis, this compound serves as an important intermediate for producing complex molecules. Its ability to undergo various chemical transformations makes it valuable in developing new synthetic routes.
Biology
The compound is utilized in studying enzyme-substrate interactions and protein modifications. Its potential as an enzyme inhibitor or modulator allows researchers to explore biochemical pathways relevant to diseases.
Medicine
This compound has been investigated for its potential therapeutic applications. It serves as a precursor in drug development, particularly in oncology, where compounds targeting specific enzymes can have significant therapeutic effects.
The biological activity of this compound primarily arises from its interactions with molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Protein Interactions : The compound can influence protein folding and stability, affecting cellular processes like signal transduction.
Case Study Insights
- A study demonstrated that Benzyl 2-aminopropanoate derivatives exhibited micromolar inhibition of specific cancer-related proteins, suggesting their utility in targeted cancer therapies .
- Research highlighted its role as a biochemical probe for investigating enzyme mechanisms, providing insights into metabolic pathways relevant to drug metabolism .
Table 2: Comparison of Related Compounds
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Benzyl 2-aminopropanoate | Benzyl ester | Moderate reactivity |
| Benzyl 2-amino-3-phenylpropanoate | Lacks sulfonate group | Less soluble |
| This compound | Contains sulfonate group | High reactivity and solubility |
Mechanism of Action
The mechanism of action of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure and functional groups . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Melting Points : Tosylate derivatives often have higher melting points (>150°C) due to ionic interactions, though exact data for the target compound is unavailable .
- Solubility : Benzyl esters improve solubility in organic solvents (e.g., dichloromethane, ethyl acetate), while the tosylate enhances water solubility for salt forms .
Biological Activity
Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is a compound that has garnered interest in various fields of scientific research, particularly in chemistry and biology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.
Overview of the Compound
This compound is characterized by its unique structural features, which include a benzyl group, an aminopropanoate moiety, and a 4-methylbenzenesulfonate group. These features contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It can function as an enzyme inhibitor or modulator , influencing various biochemical pathways. The compound's effects are mediated through binding to active sites on enzymes or proteins, which alters their function and activity.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in disease models.
- Protein Interactions : It can affect protein folding and stability, influencing cellular processes such as signal transduction and gene expression.
Biological Applications
This compound has several notable applications in biological research:
- Enzyme Mechanism Studies : It is employed to study enzyme-substrate interactions and the mechanisms by which enzymes catalyze reactions.
- Drug Development : The compound serves as a precursor in the synthesis of potential therapeutic agents, particularly in oncology.
- Chemical Biology : Its ability to modify proteins makes it useful for probing biological systems and understanding disease mechanisms .
Case Studies
-
Cancer Research : In studies focused on cancer cell lines, this compound has shown promise as an inhibitor of specific kinases involved in cell proliferation. For instance, high-throughput screening revealed its potential to disrupt mitotic processes in centrosome-amplified cancer cells .
Study Findings High-throughput screening Identified as an inhibitor of HSET (KIFC1) with micromolar potency. Cancer cell assays Induced multipolarity in treated cells, leading to increased cell death. - Enzyme Interaction Studies : The compound has been utilized in enzyme kinetics studies to elucidate its role as an inhibitor for various enzymes, demonstrating significant inhibition rates at low concentrations .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₃S |
| Molecular Weight | Approx. 265.34 g/mol |
| Solubility | Soluble in organic solvents |
Biological Activity Summary
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Yes (specific kinases) |
| Protein Modulation | Yes (affects folding/stability) |
| Therapeutic Potential | Investigated for drug synthesis |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Benzyl 2-aminopropanoate 4-methylbenzenesulfonate and characterizing its purity?
- Methodology :
- Synthesis : The compound is typically synthesized via carbodiimide-mediated coupling reactions, where the carboxyl group of 2-aminopropanoic acid is activated using reagents like DCC (dicyclohexylcarbodiimide) and subsequently esterified with benzyl alcohol. Tosylation of the intermediate with 4-methylbenzenesulfonic acid ensures salt formation .
- Characterization :
- NMR Spectroscopy : Use - and -NMR to confirm esterification and sulfonate salt formation. Key signals include aromatic protons (7.2–7.8 ppm for benzyl and tosyl groups) and methyl groups (2.4 ppm for tosyl) .
- X-ray Crystallography : Employ SHELX programs for structure refinement. For example, monoclinic systems (space group ) are common for sulfonate salts, with unit cell parameters such as (observed in analogous compounds) .
Q. How does the 4-methylbenzenesulfonate group influence reactivity in peptide synthesis?
- Role of Tosylate :
- The tosylate acts as a counterion, stabilizing the zwitterionic form of the amino acid ester. It also enhances solubility in polar solvents (e.g., DMF), facilitating solid-phase peptide synthesis (SPPS). The sulfonate group’s electron-withdrawing nature improves the leaving-group ability during coupling reactions .
Q. What handling and storage protocols are critical for maintaining compound stability?
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation via hydrolysis or oxidation. The compound is sensitive to heat and moisture .
- Handling : Use anhydrous solvents (e.g., dry DCM) during reactions to avoid ester hydrolysis. Conduct reactions under inert gas (N/Ar) to limit oxidation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for sulfonate salts using computational tools?
- Approach :
- Software : Use Mercury CSD 2.0 for visualization and packing similarity analysis. Compare experimental data (e.g., torsion angles, hydrogen-bonding networks) with entries in the Cambridge Structural Database (CSD) .
- Refinement : Apply SHELXL for high-resolution refinement. For example, discrepancies in bond lengths (e.g., C–S in tosyl groups) can be resolved using restraints and constraints based on prior sulfonate structures .
- Example : In a related compound (2-Aminoanilinium 4-methylbenzenesulfonate), torsion angles like and were critical for validating the structure .
Q. What strategies effectively analyze substituent effects on physicochemical properties of benzyl aminopropanoate derivatives?
- Methodology :
- Comparative Studies : Synthesize analogs (e.g., (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate) and compare solubility, log, and hydrogen-bonding capacity. Substituents like –OH or –SOH significantly alter hydrophilicity and receptor binding .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electronic effects. For instance, methylsulfonyl groups enhance bioavailability by increasing solubility (~0.68 log reduction) .
Q. How can synthetic yields and purity be optimized for high-throughput applications?
- Optimization Steps :
- Purification : Use flash chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
- Yield Improvement : Pre-cool reaction mixtures to 0°C during esterification to suppress side reactions. Catalytic DMAP (4-dimethylaminopyridine) accelerates tosylate formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
